molecular formula C20H16BrN3O6S B15033443 {(2E)-2-[(2E)-(5-bromo-2-{[(4-methoxyphenyl)carbonyl]oxy}benzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

{(2E)-2-[(2E)-(5-bromo-2-{[(4-methoxyphenyl)carbonyl]oxy}benzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid

Cat. No.: B15033443
M. Wt: 506.3 g/mol
InChI Key: JUDYSKIKFRGNPR-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID is a complex organic compound that features a thiazolidinone ring, a hydrazone linkage, and a brominated aromatic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Hydrazone Formation: The thiazolidinone intermediate is then reacted with a hydrazine derivative to form the hydrazone linkage.

    Bromination and Esterification: The aromatic ring is brominated using bromine or N-bromosuccinimide (NBS), followed by esterification with 4-methoxybenzoic acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage and the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl groups and the hydrazone linkage.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Hydrazones: Compounds featuring a hydrazone linkage.

    Brominated Aromatics: Compounds with bromine atoms attached to aromatic rings.

Uniqueness

What sets 2-[(2E)-2-[(2E)-2-{[5-BROMO-2-(4-METHOXYBENZOYLOXY)PHENYL]METHYLIDENE}HYDRAZIN-1-YLIDENE]-4-OXO-1,3-THIAZOLIDIN-5-YL]ACETIC ACID apart is the combination of these structural features, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C20H16BrN3O6S

Molecular Weight

506.3 g/mol

IUPAC Name

2-[(2E)-2-[(E)-[5-bromo-2-(4-methoxybenzoyl)oxyphenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C20H16BrN3O6S/c1-29-14-5-2-11(3-6-14)19(28)30-15-7-4-13(21)8-12(15)10-22-24-20-23-18(27)16(31-20)9-17(25)26/h2-8,10,16H,9H2,1H3,(H,25,26)(H,23,24,27)/b22-10+

InChI Key

JUDYSKIKFRGNPR-LSHDLFTRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/N=C/3\NC(=O)C(S3)CC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NN=C3NC(=O)C(S3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.